molecular formula C26H23FN2O4S B2609301 N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902585-48-2

N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2609301
CAS RN: 902585-48-2
M. Wt: 478.54
InChI Key: PEOWVUDKXOKMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as DFTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFTA is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is not fully understood, but it is thought to act by inhibiting the NF-κB signaling pathway. This pathway plays a critical role in inflammation and cancer, and inhibition of this pathway has been shown to have therapeutic benefits in a variety of diseases. N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can reduce tumor growth in animal models and improve survival rates.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it ideal for use in screening assays and other high-throughput experiments. However, one limitation of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

For research include the development of analogs with improved biological activity and the investigation of the role of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 6-fluoro-4-oxo-3-tosylquinoline, which is then reacted with N-(2,5-dimethylphenyl)glycine to yield N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. The purity of the final product is critical for its use in scientific research, and several purification methods are available, including recrystallization and column chromatography.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been studied extensively for its potential use in scientific research. It has been shown to have a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been used in studies investigating the role of the NF-κB signaling pathway in inflammation and cancer, as well as in studies investigating the mechanisms of action of other drugs.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-16-5-9-20(10-6-16)34(32,33)24-14-29(23-11-8-19(27)13-21(23)26(24)31)15-25(30)28-22-12-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOWVUDKXOKMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

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